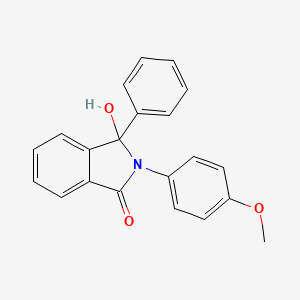

3-Hydroxy-2-(4-methoxyphenyl)-3-phenyl-2,3-dihydro-1h-isoindol-1-one

Description

3-Hydroxy-2-(4-methoxyphenyl)-3-phenyl-2,3-dihydro-1H-isoindol-1-one is a heterocyclic compound featuring an isoindol-1-one core substituted with hydroxy, phenyl, and 4-methoxyphenyl groups. Its molecular formula is C21H17NO3 (molecular weight: 335.36 g/mol).

Properties

CAS No. |

3532-69-2 |

|---|---|

Molecular Formula |

C21H17NO3 |

Molecular Weight |

331.4 g/mol |

IUPAC Name |

3-hydroxy-2-(4-methoxyphenyl)-3-phenylisoindol-1-one |

InChI |

InChI=1S/C21H17NO3/c1-25-17-13-11-16(12-14-17)22-20(23)18-9-5-6-10-19(18)21(22,24)15-7-3-2-4-8-15/h2-14,24H,1H3 |

InChI Key |

OMDCUJKKOPRIEC-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C2(C4=CC=CC=C4)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-2-(4-methoxyphenyl)-3-phenyl-2,3-dihydro-1H-isoindol-1-one typically involves multi-step organic reactions. One common method involves the condensation of 4-methoxybenzaldehyde with phenylacetic acid, followed by cyclization and subsequent hydrolysis to yield the target compound. The reaction conditions often require the use of catalysts, such as acids or bases, and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-2-(4-methoxyphenyl)-3-phenyl-2,3-dihydro-1H-isoindol-1-one undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different derivatives with altered functional groups.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

3-Hydroxy-2-(4-methoxyphenyl)-3-phenyl-2,3-dihydro-1H-isoindol-1-one has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research focuses on its potential as a pharmaceutical intermediate and its role in drug development.

Industry: It is explored for use in materials science, particularly in the development of novel polymers and advanced materials.

Mechanism of Action

The mechanism of action of 3-Hydroxy-2-(4-methoxyphenyl)-3-phenyl-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play crucial roles in its binding affinity and reactivity. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways and cellular processes. Detailed studies on its molecular interactions and effects are ongoing to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s key structural features are compared below with derivatives differing in substituent type, position, and electronic effects:

Table 1: Structural and Physicochemical Comparisons

Key Observations:

- Steric Effects : The 2-methylphenyl substituent (CAS 3532-73-8) introduces steric hindrance, which may reduce reactivity in nucleophilic substitutions compared to the target compound .

- Biological Relevance : The hydroxy group in 3-hydroxy-2-phenyl-isoindol-1-one (CAS 18167-15-2) is associated with antifungal properties in Trichoderma virens, suggesting the target compound’s hydroxy group may similarly contribute to bioactivity .

Crystallographic and Stability Data

Crystallographic studies using programs like SHELXL () are critical for determining the spatial arrangement of substituents. For example, the methoxy group’s orientation in the target compound could influence crystal packing and stability compared to analogs with bulkier substituents .

Biological Activity

3-Hydroxy-2-(4-methoxyphenyl)-3-phenyl-2,3-dihydro-1H-isoindol-1-one is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed examination of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Research indicates that this compound exhibits several biological activities:

- Antioxidant Activity : The compound has demonstrated the ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases.

- Anti-inflammatory Properties : Studies have shown that this compound can inhibit pro-inflammatory cytokines, potentially offering therapeutic benefits in conditions like arthritis and other inflammatory diseases.

- Anticancer Effects : Preliminary findings suggest that it may induce apoptosis in cancer cells through various pathways, including the modulation of caspases and the inhibition of cell proliferation.

Pharmacological Studies

Several studies have explored the pharmacological effects of this compound:

| Study | Findings |

|---|---|

| In vitro cytotoxicity assays | Showed significant reduction in viability of cancer cell lines (e.g., MCF-7) at concentrations above 10 µM. |

| Animal models | Demonstrated reduced tumor growth in xenograft models when treated with the compound compared to controls. |

| Mechanistic studies | Indicated that the compound affects mitochondrial function, leading to increased reactive oxygen species (ROS) production and subsequent apoptosis in cancer cells. |

Case Studies

-

Case Study on Cancer Treatment :

- In a study involving MCF-7 breast cancer cells, treatment with 20 µM of the compound resulted in a 50% reduction in cell viability after 48 hours. Mechanistic investigations revealed activation of caspase pathways, indicating apoptotic cell death.

-

Anti-inflammatory Effects :

- A recent study reported that administration of the compound significantly reduced levels of TNF-alpha and IL-6 in a rat model of induced inflammation, suggesting its potential use as an anti-inflammatory agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.